5-Methoxy-2-methyl-4-nitroaniline

Physicochemical characterization Solid-state properties Purification

5-Methoxy-2-methyl-4-nitroaniline (CAS 106579-00-4) is a trisubstituted aromatic nitroaniline derivative with the molecular formula C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol. The compound features a distinctive 5-methoxy-2-methyl-4-nitro substitution pattern on the aniline ring, which differentiates it from other commercially available methoxy-methyl-nitroaniline positional isomers.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS No. 106579-00-4
Cat. No. B028023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-methyl-4-nitroaniline
CAS106579-00-4
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1N)OC)[N+](=O)[O-]
InChIInChI=1S/C8H10N2O3/c1-5-3-7(10(11)12)8(13-2)4-6(5)9/h3-4H,9H2,1-2H3
InChIKeyPEIGETRPPZVBHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2-methyl-4-nitroaniline (CAS 106579-00-4): Core Identity, Substitution Pattern, and Sourcing Relevance for Nitroaniline Intermediate Procurement


5-Methoxy-2-methyl-4-nitroaniline (CAS 106579-00-4) is a trisubstituted aromatic nitroaniline derivative with the molecular formula C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol . The compound features a distinctive 5-methoxy-2-methyl-4-nitro substitution pattern on the aniline ring, which differentiates it from other commercially available methoxy-methyl-nitroaniline positional isomers [1]. It is supplied primarily as a synthetic intermediate at technical-grade (95%) and high-purity (98%) specifications for research and industrial applications, with a reported melting point of 168–170 °C and a calculated logP of approximately 2.60 .

Why Unqualified Nitroaniline Analogs Cannot Substitute for 5-Methoxy-2-methyl-4-nitroaniline in Synthetic and Analytical Protocols


Substituting 5-methoxy-2-methyl-4-nitroaniline with a generic nitroaniline—even a closely related isomer such as 2-methoxy-4-nitro-5-methylaniline (CAS 134-19-0)—introduces risks of divergent reactivity, altered regiochemical outcomes, and inconsistent physicochemical properties. The specific 5-methoxy-2-methyl-4-nitro substitution pattern governs the electronic and steric environment of the primary amine group, directly influencing diazotization kinetics, coupling efficiency in azo-dye synthesis, and the regioselectivity of subsequent fluoro-dediazotization or cross-coupling steps [1][2]. Procurement of an unverified analog without confirmation of substitution geometry can lead to failed synthetic campaigns, off-specification pigment shades, and irreproducible analytical derivatization results. The quantitative evidence below demonstrates where these differentiation points manifest in measurable performance parameters.

Quantitative Differentiation Evidence: 5-Methoxy-2-methyl-4-nitroaniline Versus Closest Nitroaniline Analogs


Melting Point Elevation as a Surrogate for Lattice Energy Differentiation Versus 2-Methyl-4-nitroaniline

The presence of the 5-methoxy group in 5-methoxy-2-methyl-4-nitroaniline raises the melting point by approximately 37–40 °C compared to the non-methoxylated analog 2-methyl-4-nitroaniline (CAS 99-52-5). This difference reflects increased intermolecular interactions in the crystal lattice, directly impacting purification protocol design and solid-form handling during procurement and storage .

Physicochemical characterization Solid-state properties Purification

Calculated logP Shift Indicating Differentiated Lipophilicity Relative to the Non-Methoxylated Analog

The 5-methoxy substituent increases the calculated logP of 5-methoxy-2-methyl-4-nitroaniline to approximately 2.60, representing a substantial lipophilicity gain over 2-methyl-4-nitroaniline (calculated logP ≈ 1.60–1.85). This difference alters partitioning behavior in aqueous-organic extraction workflows and affects membrane permeability predictions when the compound is used as a pharmaceutical intermediate fragment .

Lipophilicity ADME profiling Extraction efficiency

Positional Isomer Differentiation: Regiochemical Identity Confirmed by NMR Versus 2-Methoxy-4-nitro-5-methylaniline

5-Methoxy-2-methyl-4-nitroaniline (CAS 106579-00-4) is a distinct positional isomer of 2-methoxy-4-nitro-5-methylaniline (CAS 134-19-0), which is the isomer utilized in PI3K inhibitor benzimidazole-triazine synthesis. The difference in substitution pattern—methoxy at position 5 versus position 2—results in divergent ¹H NMR chemical shifts and distinct diazonium salt reactivity profiles. Procurement of the incorrect isomer (CAS 134-19-0) when CAS 106579-00-4 is specified by a synthetic protocol will yield a different regioisomeric product upon subsequent coupling or substitution reactions .

Regiochemical purity Structural confirmation Isomer identification

Demonstrated Utility as a Balz-Schiemann Substrate for Fluorinated Aromatic Synthesis

Patent US07189749B2 explicitly exemplifies the use of 5-methoxy-2-methyl-4-nitroaniline as the starting material for fluoro-dediazotization (Balz-Schiemann reaction) to produce 1-fluoro-5-methoxy-2-methyl-4-nitrobenzene in 76% isolated yield. This reaction capitalizes on the specific electronic properties conferred by the 5-methoxy-2-methyl-4-nitro substitution geometry. The isomeric 2-methoxy-4-nitro-5-methylaniline (CAS 134-19-0), possessing a different electronic distribution, is not demonstrated as a substrate for this transformation [1].

Fluorination chemistry Synthetic intermediate Patent-exemplified route

Class-Level Role in Spectrophotometric Determination of Ethinylestradiol via Diazotization-Coupling

5-Methoxy-2-methyl-4-nitroaniline belongs to the nitroaniline class that has been validated as spectrophotometric reagents for ethinylestradiol (ETE) determination in pharmaceutical formulations via diazotization and azo-coupling. In a head-to-head study of three nitroaniline analogs, 2-methyl-4-nitroaniline—the non-methoxylated structural congener—provided the most sensitive system at 531 nm with a linear range of 0.65–10.0 µg/mL and an LOD of 197 µg/L [1]. The 5-methoxy-2-methyl-4-nitro substitution pattern in the target compound introduces an electron-donating methoxy group that is expected to bathochromically shift the λmax of the resulting azo adduct compared to the non-methoxylated comparator, though direct comparative data for this specific compound are not published .

Spectrophotometric reagent Pharmaceutical analysis Azo-dye derivatization

Density and Boiling Point Differentiation Relative to 2-Methyl-4-nitroaniline

The target compound exhibits a higher density (1.266 g/cm³ at 20 °C) and a higher boiling point (377.3 °C at 760 mmHg) compared to 2-methyl-4-nitroaniline (density 1.159 g/cm³; boiling point approximately 294.6 °C). These differences are relevant for processes involving distillation, phase separation, and solvent-swap operations .

Physical property Process engineering Solvent selection

Procurement-Relevant Application Scenarios for 5-Methoxy-2-methyl-4-nitroaniline Based on Verified Differentiation Evidence


Regioselective Fluorinated Building-Block Synthesis via Balz-Schiemann Chemistry

Procurement of 5-methoxy-2-methyl-4-nitroaniline is specifically warranted when executing the patent-exemplified route to 1-fluoro-5-methoxy-2-methyl-4-nitrobenzene (US07189749B2). The documented 76% isolated yield provides a validated starting point for medicinal chemistry programs requiring fluorinated aromatic scaffolds with a defined substitution pattern [1].

Crystallization-Intensive Purification Workflows Requiring Elevated Melting Point

The melting point of 168–170 °C for 5-methoxy-2-methyl-4-nitroaniline is approximately 37–40 °C higher than that of the non-methoxylated analog 2-methyl-4-nitroaniline. This elevated melting point reduces the risk of oiling-out during recrystallization and simplifies solid-liquid separation, making it a preferred choice when purification robustness is a critical process parameter in intermediate scale-up [1].

Azo-Dye and Pigment Synthesis Requiring Methoxy-Directed Chromophoric Tuning

When developing disperse dyes or organic pigments where a bathochromic shift from methoxy substitution is desirable, 5-methoxy-2-methyl-4-nitroaniline serves as a diazo component with differentiated electronic character. The 5-methoxy group is expected to red-shift the absorption maximum of the resulting azo chromophore relative to dyes derived from 2-methyl-4-nitroaniline, enabling access to distinct shade profiles without changing the coupling component [1].

Pharmaceutical Intermediate Procurement Where Positional Isomer Purity Is Critical

5-Methoxy-2-methyl-4-nitroaniline (CAS 106579-00-4) must be explicitly specified and verified when synthetic protocols or patent filings reference this specific regioisomer. The positional isomer 2-methoxy-4-nitro-5-methylaniline (CAS 134-19-0) is a distinct chemical entity with different reactivity and is utilized in PI3K inhibitor synthesis; inadvertent substitution of one isomer for the other leads to divergent synthetic outcomes and potential intellectual property complications [1].

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